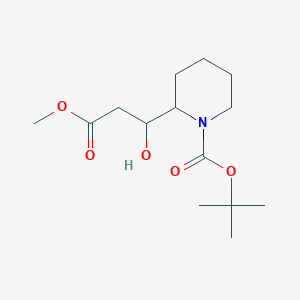

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1 and a functionalized side chain at position 2. This side chain includes a hydroxyl group at C1, a methoxy-3-oxopropyl moiety, and a ketone group, contributing to its unique reactivity and physicochemical properties.

Properties

Molecular Formula |

C14H25NO5 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |

InChI Key |

LNSOGISGEBZCEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- tert-Butyl piperidine-1-carboxylate is commonly used as the starting material, providing the Boc-protected piperidine core.

- The 1-hydroxy-3-methoxy-3-oxopropyl substituent is typically introduced via alkylation or acylation reactions using appropriate electrophilic precursors such as α-halo or α-oxo esters or ethers.

Stepwise Synthesis Strategy

Formation of Boc-protected piperidine intermediate :

Commercially available piperidine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) to yield tert-butyl piperidine-1-carboxylate.Functionalization at the 2-position :

Directed lithiation or enolate formation at the 2-position of the Boc-protected piperidine allows for nucleophilic substitution or addition reactions. For example, treatment with a strong base such as lithium diisopropylamide (LDA) followed by reaction with an electrophile bearing the 1-hydroxy-3-methoxy-3-oxopropyl moiety or its precursor.Introduction of the 1-hydroxy-3-methoxy-3-oxopropyl group :

This can be achieved by reaction with α-bromo or α-chloro esters or ethers, followed by selective reduction or hydrolysis steps to install the hydroxy and methoxy groups at the appropriate positions.Purification and characterization :

The final compound is purified by column chromatography or recrystallization. Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Alternative Synthetic Approaches

Radical cyclization and rearrangement methods : Some literature reports on piperidine synthesis use radical rearrangements of aziridines or palladium-catalyzed allylic amination followed by Michael addition to construct substituted piperidines with functionalized side chains. These methods could be adapted for the preparation of the target compound with appropriate modifications.

Palladium-catalyzed coupling reactions : The use of palladium-catalyzed allylic amination reactions has been reported for the synthesis of various substituted piperidines, which may provide a route to introduce the side chain under mild conditions.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc protection of piperidine | Di-tert-butyl dicarbonate, triethylamine, DCM | Room temperature, inert atmosphere |

| Lithiation at 2-position | LDA, THF, -78 °C | Generates nucleophilic intermediate |

| Electrophilic substitution | α-Halo-3-methoxy-3-oxopropyl derivative | Controlled addition, low temperature |

| Hydrolysis/Reduction | Mild acid/base or NaBH4 for selective reduction | To install hydroxy group selectively |

| Purification | Column chromatography (silica gel), recrystallization | Solvent systems: hexane/ethyl acetate |

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Value/Condition | Effect on Yield/Selectivity |

|---|---|---|

| Base for lithiation | Lithium diisopropylamide (LDA) | High regioselectivity at 2-position |

| Temperature for lithiation | -78 °C | Minimizes side reactions |

| Electrophile type | α-Bromo or α-chloro esters/ethers | Determines substitution efficiency |

| Solvent | Tetrahydrofuran (THF) | Good solubility for organolithium reagents |

| Reaction time | 1-3 hours | Optimized to maximize conversion |

| Purification method | Silica gel chromatography | Ensures high purity (>95%) |

Research Discoveries and Insights

- The use of Boc protection on piperidine nitrogen is crucial for regioselective functionalization and to prevent polymerization or side reactions during lithiation and substitution steps.

- Radical and palladium-catalyzed methods offer alternative synthetic routes that can improve yields and selectivity for complex piperidine derivatives.

- The presence of the methoxy and hydroxy groups in the side chain can be introduced via selective hydrolysis and methylation steps post-substitution, allowing for flexibility in functional group installation.

- Multi-step synthesis strategies require careful control of reaction conditions, especially temperature and stoichiometry, to avoid over-alkylation or decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Substituent Position and Functional Group Variations

- Positional Isomerism: The target compound’s substituent at position 2 distinguishes it from analogs like 877173-80-3 (position 3).

- Hydroxyl vs. Ester Groups: The hydroxyl group at C1 in the target compound contrasts with non-hydroxylated analogs (e.g., 891494-65-8), likely increasing its solubility in polar solvents but requiring protection during synthesis .

- Methoxy vs. Ethoxy Esters : Compounds with ethoxy groups (e.g., 877173-80-3) exhibit higher lipophilicity, whereas methoxy derivatives (e.g., 891494-65-8) may offer better metabolic stability due to reduced steric bulk .

Physicochemical and Spectroscopic Properties

- NMR Trends : For analog 119c (Ev. 3), the tert-butyl group resonates at δ 1.43 ppm, while the methoxy signal appears at δ 3.66 ppm. The methylidene group (δ 4.75–4.82 ppm) and piperidine backbone shifts (δ 1.61–4.39 ppm) suggest similar environments for the target compound, though the hydroxy group may introduce additional deshielding .

- Optical Activity : Compound 119c exhibits [α]D +3.0, highlighting the role of stereochemistry. If the target compound has chiral centers, its optical properties would critically influence biological interactions .

Biological Activity

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound belonging to the family of piperidine derivatives. Its molecular structure includes a tert-butyl group, a hydroxyl group, and a methoxy-oxopropyl substituent, which are significant for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Overview

- Molecular Formula: C14H25NO5

- Molecular Weight: 287.35 g/mol

- IUPAC Name: this compound

The compound's structural complexity allows for diverse interactions with biological targets, particularly in the context of medicinal chemistry.

Research indicates that this compound may function as an opioid receptor modulator . Its ability to selectively activate opioid receptors suggests potential applications in pain management while minimizing the adverse effects typically associated with conventional opioids.

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits significant analgesic properties. In vitro studies suggest that it can effectively inhibit specific enzymes or receptors involved in pain pathways. The following table summarizes key findings from recent research:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Pain Management Study : A study involving animal models showed that administering this compound resulted in a marked reduction in pain response without the typical sedation associated with opioid use. The compound was found to have a favorable safety profile, indicating its potential for clinical use in pain management.

- Inflammation Study : Another study focused on the anti-inflammatory properties of the compound. Results indicated a significant reduction in inflammatory markers when administered to subjects with induced inflammation, suggesting its dual role as both an analgesic and anti-inflammatory agent .

- Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound exhibited superior activity against certain biological targets, further establishing its unique pharmacological profile .

Q & A

Q. What are the key synthetic routes for tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of functionalized piperidine intermediates. For example, analogous compounds often use nucleophilic substitution or oxidation-reduction steps, with reagents like hydrogen peroxide (oxidation) or LiAlH4 (reduction) under controlled temperatures (0–20°C) . Solvent choice (e.g., dichloromethane) and catalysts (e.g., DMAP) are critical for regioselectivity and minimizing side products. Column chromatography (silica gel) is commonly employed for purification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural features like the tert-butyl group and methoxy protons. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify carbonyl (C=O) and hydroxyl (O-H) stretches. Reference PubChem-derived InChIKey and SMILES strings for computational validation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Based on structurally similar piperidine derivatives, use respiratory protection (N95 masks), gloves, and fume hoods to avoid inhalation or skin contact. Acute toxicity (GHS Category 3) necessitates immediate medical consultation if ingested. Store in sealed containers under dry, ventilated conditions .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives of this compound?

Quantum chemical calculations (e.g., DFT) combined with reaction path algorithms can predict energetically favorable intermediates and transition states. For instance, ICReDD’s workflow integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) and reducing trial-and-error approaches . Machine learning models trained on PubChem data (e.g., SMILES descriptors) can further prioritize synthetic routes .

Q. What strategies resolve contradictions in spectroscopic data or unexpected by-products during synthesis?

Cross-validate NMR/IR data with computational simulations (e.g., Gaussian-based chemical shift predictions). If by-products arise, analyze via LC-MS/MS to identify structural motifs. For example, sulfoxide formation due to over-oxidation can be mitigated by adjusting peroxide stoichiometry . Use controlled experiments (e.g., varying reaction time/temperature) to isolate competing pathways .

Q. How does the steric and electronic profile of the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

The tert-butyl group enhances solubility in non-polar solvents and stabilizes intermediates via steric hindrance, reducing unwanted side reactions. In drug design, this moiety can improve metabolic stability by shielding labile functional groups (e.g., esters). Computational docking studies (e.g., AutoDock) can quantify interactions with biological targets like enzymes or receptors .

Methodological Considerations

Q. What protocols optimize the scalability of this compound’s synthesis for preclinical studies?

Employ flow chemistry for continuous production, ensuring consistent temperature/pH control. Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent ratio, mixing speed). Pilot-scale reactions (1–5 g) with in-line HPLC monitoring enable real-time adjustments .

Q. How can researchers address discrepancies between computational predictions and experimental outcomes in reaction design?

Recalibrate computational models using experimental datasets (e.g., reaction yields, by-product profiles). For example, refine transition-state barriers in quantum calculations by incorporating solvent effects (COSMO-RS) . Validate with kinetic studies (e.g., rate constant measurements) to resolve mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.